(S)-Cipepofol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

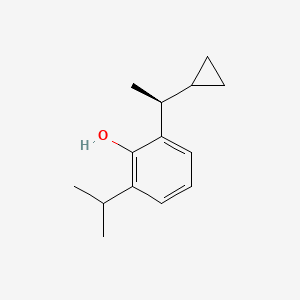

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1 |

InChI Key |

BMEARIQHWSVDBS-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1CC1)C2=CC=CC(=C2O)C(C)C |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Cipepofol: A Technical Guide to its Discovery and Development

(S)-Cipepofol (HSK3486) , a novel 2,6-disubstituted phenol derivative, has emerged as a significant advancement in intravenous anesthesia. Developed by Haisco Pharmaceutical Group, this (R)-enantiomer of a propofol analogue has demonstrated enhanced potency and an improved safety profile, positioning it as a promising alternative to propofol for sedation and general anesthesia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development Timeline

This compound was rationally designed as a structural analogue of propofol with the goal of improving its therapeutic index. The key structural modification is the introduction of a cyclopropyl group, which increases the molecule's lipophilicity and stereoselectivity for its target receptor.[1] The development of this compound has progressed through comprehensive preclinical and clinical evaluation.

Initial preclinical studies in mice, rats, and dogs confirmed its hypnotic and anesthetic effects, demonstrating a rapid onset and recovery.[2] These promising results led to the initiation of a robust clinical trial program. Phase I, II, and III clinical trials have been conducted in China and Australia, with further Phase III trials underway in the United States.[3]

In December 2020, this compound injection was approved by the China National Medical Products Administration (NMPA) for sedation in gastrointestinal endoscopy. Subsequently, its approved indications in China have expanded to include the induction and maintenance of general anesthesia.[4]

Mechanism of Action: Potentiation of GABA-A Receptor Signaling

This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Similar to propofol, this compound binds to the GABA-A receptor, enhancing the effects of the endogenous ligand GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

The (R)-configuration of this compound confers a higher binding affinity for the GABA-A receptor compared to propofol, resulting in a significantly greater potency. Preclinical and clinical studies have consistently shown that this compound is approximately 4 to 6 times more potent than propofol.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Potency and Therapeutic Index in Rats

| Compound | HD50 (Loss of Righting Reflex) | Therapeutic Index |

| This compound (HSK3486) | ~1.5 mg/kg | ~6.6 |

| Propofol | ~8.5 mg/kg | ~4.5 |

| Data from preclinical studies in rats. |

Table 2: Clinical Dosing Regimens for this compound

| Indication | Patient Population | Induction Dose | Maintenance Dose |

| Sedation for Gastroscopy/Colonoscopy | Adults | 0.4 - 0.5 mg/kg | N/A (bolus doses) |

| Sedation for Fiberoptic Bronchoscopy | Adults < 65 years | 0.4 mg/kg | 0.15 mg/kg top-up doses |

| General Anesthesia Induction | Adults | 0.4 mg/kg | N/A |

| General Anesthesia Maintenance | Adults | N/A | 0.8 mg/kg/h (initial) |

| Sedation in ICU (Mechanical Ventilation) | Adults | 0.1 - 0.2 mg/kg (loading) | 0.3 mg/kg/h (initial) |

| Doses are administered intravenously. Dosing may be adjusted based on patient response. |

Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 6.02 ± 2.13 µg/mL |

| Tmax (Time to Maximum Concentration) | 0.18 ± 0.62 min |

| Vz (Apparent Volume of Distribution) | 3.96 ± 0.84 L/kg |

| CL (Total Clearance) | 0.83 ± 0.14 L/h/kg |

| t1/2 (Half-life) | 3.47 ± 1.85 h |

| Data from a study in elderly patients undergoing gastrointestinal tumor surgery following continuous infusion. |

Table 4: Comparative Safety Profile in Clinical Trials

| Adverse Event | This compound | Propofol |

| Injection Site Pain | Significantly Lower | Higher |

| Post-induction Hypotension | Lower Incidence | Higher Incidence |

| Respiratory Depression | Comparable or Lower Incidence | Comparable or Higher Incidence |

| Qualitative summary from multiple clinical trials comparing this compound to propofol. |

Key Experimental Protocols

Preclinical Assessment of Anesthetic Potency: Loss of Righting Reflex (LORR) in Rats

The hypnotic effect of this compound in preclinical studies was primarily assessed using the loss of righting reflex (LORR) model in rats.

Methodology:

-

Male Sprague-Dawley rats are used for the study.

-

This compound or the comparator drug (propofol) is administered via intravenous bolus injection.

-

Immediately after administration, the animal is placed in a supine position.

-

The inability of the animal to right itself onto all four paws within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex.

-

The duration of LORR is recorded as the time from the loss of the reflex until it is regained.

-

The dose required to induce LORR in 50% of the animals (HD50) is calculated using probit analysis.

In Vitro Assessment of GABA-A Receptor Modulation: Whole-Cell Patch Clamp Assay

The mechanism of action of this compound on the GABA-A receptor was elucidated using whole-cell patch clamp assays on cells expressing the receptor.

Methodology:

-

Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

GABA is applied to the cell to evoke a baseline chloride current.

-

This compound is co-applied with GABA to measure the potentiation of the GABA-evoked current.

-

The concentration-response relationship is determined to calculate the EC50 for potentiation.

Clinical Assessment of Hemodynamic Stability

A key advantage of this compound is its improved hemodynamic stability compared to propofol. This is a critical endpoint in clinical trials, particularly in high-risk patient populations.

Methodology:

-

Patients are randomized to receive either this compound or propofol for anesthesia induction and/or maintenance.

-

Continuous intra-arterial blood pressure monitoring is initiated before drug administration to establish a baseline.

-

Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded at frequent intervals (e.g., every minute) following the administration of the anesthetic.

-

The primary outcome is often the area under the curve (AUC) of the MAP difference from baseline during a specified period (e.g., the first 15 minutes post-induction).

-

The incidence of hypotension (defined as a specific percentage decrease from baseline or a value below a certain threshold) and the requirement for vasopressor support are also recorded as key safety endpoints.

Conclusion

This compound represents a significant development in the field of anesthesiology. Its rational design has resulted in a potent GABA-A receptor modulator with a favorable pharmacokinetic and safety profile. The extensive preclinical and clinical data demonstrate its non-inferiority to propofol in terms of efficacy, with the key advantages of reduced injection pain and enhanced hemodynamic stability. As more data becomes available from ongoing clinical trials, this compound is poised to become a valuable and widely used agent for sedation and general anesthesia in a broad range of clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of (S)-Cipepofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as (S)-HSK3486, is a novel, short-acting intravenous general anesthetic. It is the (S)-enantiomer of Cipepofol, a 2,6-disubstituted alkylphenol derivative and a structural analog of propofol.[1] this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a significantly higher potency—approximately 4 to 6 times greater—than propofol.[1] This increased potency allows for equivalent anesthetic effects at lower dosages. This technical guide provides a comprehensive overview of a kilogram-scale synthesis of this compound, its detailed chemical characterization, and an exploration of its primary mechanism of action.

Synthesis of this compound

A robust and scalable five-step synthesis for this compound has been developed, commencing from the commercially available 2-isopropylphenol. This process achieves a 14% overall yield and produces the final product with high purity (>99.5%) and excellent enantiomeric excess (99.5% ee) without the need for column chromatography.[2] The key transformations in this synthetic route are a Claisen rearrangement, a Simmons-Smith cyclopropanation, and a chiral resolution step involving diastereomeric carbamate formation.[2]

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 1-(Allyloxy)-2-isopropylbenzene

To a solution of 2-isopropylphenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, followed by the dropwise addition of allyl bromide (1.2 eq). The reaction mixture is stirred at reflux for 12 hours. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield 1-(allyloxy)-2-isopropylbenzene.

Step 2: Synthesis of 2-Allyl-6-isopropylphenol

1-(Allyloxy)-2-isopropylbenzene is heated to 200 °C under a nitrogen atmosphere for 5 hours to facilitate the Claisen rearrangement. The reaction progress is monitored by TLC or GC-MS. Upon completion, the crude product, 2-allyl-6-isopropylphenol, is purified by vacuum distillation.

Step 3: Synthesis of Racemic Cipepofol (2-(1-Cyclopropylethyl)-6-isopropylphenol)

To a solution of 2-allyl-6-isopropylphenol (1.0 eq) in toluene, a solution of diethylzinc (Et₂Zn, 2.0 eq) is added dropwise at 0 °C. Subsequently, diiodomethane (CH₂I₂, 2.2 eq) is added slowly, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give racemic Cipepofol, which is used in the next step without further purification.

Step 4: Chiral Resolution and Formation of this compound-(R)-carbamate

Racemic Cipepofol (1.0 eq) is dissolved in heptane. 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.1 eq) is added, followed by the slow addition of (R)-1-phenylethyl isocyanate (0.5 eq) at room temperature. The mixture is stirred for 24 hours, during which the desired diastereomeric carbamate selectively crystallizes. The solid is collected by filtration, washed with cold heptane, and dried to yield the this compound-(R)-1-phenylethyl carbamate diastereomer.

Step 5: Hydrolysis to this compound

The purified this compound-(R)-carbamate diastereomer is suspended in a mixture of ethanol and water. Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 8 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is obtained as a colorless oil after wiped-film distillation.[2]

Chemical Characterization

The identity, purity, and stereochemistry of this compound are confirmed through various analytical techniques, including NMR spectroscopy and chiral HPLC.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 1637741-59-3 |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 | d, J=7.6 Hz | 1H | Ar-H |

| 6.95 | t, J=7.6 Hz | 1H | Ar-H |

| 6.85 | d, J=7.6 Hz | 1H | Ar-H |

| 4.75 | s | 1H | -OH |

| 3.20 | sept, J=6.8 Hz | 1H | -CH(CH₃)₂ |

| 2.80 | q, J=6.8 Hz | 1H | Ar-CH(CH₃)- |

| 1.30 | d, J=6.8 Hz | 6H | -CH(CH₃)₂ |

| 1.25 | d, J=6.8 Hz | 3H | Ar-CH(CH₃)- |

| 0.90 | m | 1H | Cyclopropyl-CH |

| 0.50 | m | 2H | Cyclopropyl-CH₂ |

| 0.20 | m | 2H | Cyclopropyl-CH₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.5 | Ar-C-OH |

| 143.0 | Ar-C-CH(CH₃)₂ |

| 130.0 | Ar-C-H |

| 127.5 | Ar-C-H |

| 125.0 | Ar-C-H |

| 121.0 | Ar-C (quaternary) |

| 40.0 | Ar-CH(CH₃)- |

| 27.0 | -CH(CH₃)₂ |

| 22.5 | -CH(CH₃)₂ |

| 20.0 | Ar-CH(CH₃)- |

| 15.0 | Cyclopropyl-CH |

| 5.0, 4.5 | Cyclopropyl-CH₂ |

Chromatographic Data

HPLC for Chemical Purity

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Purity | > 99.5% |

Chiral HPLC for Enantiomeric Excess (ee)

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (98:2, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| ee | > 99.5% for the (S)-enantiomer |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its anesthetic effects by potentiating the action of GABA, the main inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. In addition to this primary mechanism, evidence suggests that Cipepofol may also engage other cellular pathways, such as the Sirt1/Nrf2 signaling cascade, which is involved in cellular stress responses.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing neuronal inhibition and sedation. This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, and enhances the receptor's affinity for GABA. This potentiation leads to a greater influx of Cl⁻ for a given concentration of GABA, thereby amplifying the inhibitory signal. The higher affinity of this compound for the GABA-A receptor compared to propofol contributes to its increased potency.

Potential Involvement of the Sirt1/Nrf2 Pathway

Recent studies suggest that Cipepofol can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular antioxidant responses. Sirt1, a deacetylase, can activate Nrf2, a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes. By activating this pathway, this compound may help mitigate oxidative stress, which could contribute to its overall safety profile and potential neuroprotective effects.

Conclusion

This compound is a promising new intravenous anesthetic with enhanced potency compared to propofol. The kilogram-scale synthesis described herein provides a robust and efficient route to obtaining high-purity enantiomeric this compound. Its chemical characteristics are well-defined by modern analytical techniques, confirming its structure and high enantiomeric purity. The primary mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established, while its engagement of cytoprotective pathways like Sirt1/Nrf2 suggests a favorable safety profile that warrants further investigation. This guide provides foundational technical information for researchers and professionals involved in the development and study of novel anesthetic agents.

References

(S)-Cipepofol: An In-depth Technical Guide on the Mechanism of Action at GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol (also known as Ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic and sedative. It is a 2,6-disubstituted phenol derivative and a stereoisomer of Cipepofol, specifically the (R)-enantiomer, which has demonstrated higher potency than its (S)-isomer. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound represents a significant advancement in anesthetic drug development, offering a potentially wider therapeutic window and an improved safety profile compared to propofol. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA-A receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action at the GABA-A Receptor

This compound exerts its primary pharmacological effects by enhancing the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

This compound acts as a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased chloride current for a given concentration of GABA. At higher concentrations, similar to propofol, this compound may also directly activate the GABA-A receptor in the absence of GABA.

Molecular modeling studies suggest that Cipepofol binds within a cavity at the interface of the β2 and α1 subunits of the GABA-A receptor. The interaction is thought to be stabilized by hydrophobic packing and a hydrogen bond between the hydroxyl group of Cipepofol and the ILE228 residue of the α1 subunit[1]. This binding is believed to induce a conformational change in the receptor that enhances its response to GABA.

Quantitative Data

Published in-vitro quantitative data for this compound, such as Ki and EC50 values from radioligand binding and electrophysiology studies, are not extensively available in the public domain. However, multiple sources consistently report that Cipepofol has a binding affinity for the GABA-A receptor that is approximately 4 to 5 times greater than that of propofol[1][2]. In-vivo studies provide a measure of its enhanced potency.

| Compound | Parameter | Value | Species/Assay | Reference |

| This compound (Ciprofol) | ED50 | 0.3-0.4 mg/kg | Human (Anesthesia Induction) | [3] |

| Propofol | ED50 | 1.5-2.0 mg/kg | Human (Anesthesia Induction) | [3] |

| This compound (Ciprofol) | ED95 | 0.53 mg/kg (95% CI: 0.48–0.60) | Human (Anesthesia Induction) | |

| Propofol | ED95 | 2.16 mg/kg (95% CI: 1.96–2.45) | Human (Anesthesia Induction) | |

| This compound (Ciprofol) | Relative Potency to Propofol | ~4-5 times greater | In-vitro binding affinity |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of compounds like this compound with GABA-A receptors.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that binds to a known site on the receptor.

1. Membrane Preparation:

-

Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

-

The pellet is washed multiple times with ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeated centrifugation to remove endogenous GABA.

-

The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, the test compound (this compound) at various concentrations, the radioligand (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site), and the prepared membrane suspension.

-

For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA) is added to a set of wells.

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptors in response to the application of GABA and the modulatory effects of a test compound like this compound.

1. Cell Preparation:

-

Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).

-

The transfected cells are cultured on glass coverslips for 24-48 hours before the experiment.

2. Recording Setup:

-

A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.

-

The cells are continuously perfused with an extracellular solution containing physiological concentrations of ions.

-

A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and is carefully brought into contact with the surface of a single cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

3. Electrophysiological Recording:

-

The cell membrane potential is clamped at a specific voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

GABA is applied to the cell at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid perfusion system.

-

The test compound (this compound) is then co-applied with GABA to measure its modulatory effect on the GABA-induced current.

-

A dose-response curve is generated by applying different concentrations of this compound, and the EC50 (the concentration that produces 50% of the maximal potentiation) is determined.

-

To investigate direct activation, this compound is applied in the absence of GABA.

Signaling Pathways and Experimental Workflows

This compound Modulation of GABA-A Receptor Signaling Pathway

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a significantly higher affinity and in-vivo potency compared to propofol. Its mechanism of action involves binding to an allosteric site at the β/α subunit interface, which enhances the receptor's response to GABA, leading to increased chloride conductance and neuronal inhibition. While detailed in-vitro quantitative data on its interaction with specific GABA-A receptor subunit combinations and its precise effects on channel kinetics are still emerging, the available evidence strongly supports its development as a next-generation intravenous anesthetic with a potentially improved clinical profile. Further research is warranted to fully elucidate the nuances of its molecular pharmacology, which will be crucial for optimizing its clinical application and for the future design of even more selective and safer anesthetic agents.

References

- 1. Effects of cipepofol on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Single Bolus of the γ-aminobutyric Acid (GABA) Receptor Potentiator HSK3486 in Healthy Chinese Elderly and Non-elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics and pharmacodynamics of a novel γ-aminobutyric acid (GABA) receptor potentiator, HSK3486, in Chinese patients with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Cipepofol: A Technical Guide to Stereoselectivity and Anesthetic Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic. It is a 2,6-disubstituted phenol derivative and a structural analog of propofol.[1] The introduction of a cyclopropyl group into the chemical structure results in a chiral center, leading to the existence of (R)- and (S)-enantiomers.[2][3] This modification enhances its affinity for the γ-aminobutyric acid type A (GABA-A) receptor, resulting in a significantly higher anesthetic potency compared to propofol.[3][4] This technical guide provides an in-depth analysis of the stereoselectivity of cipepofol and its implications for anesthetic potency, supported by experimental data and detailed methodologies.

Mechanism of Action: GABA-A Receptor Modulation

Similar to propofol, cipepofol exerts its sedative and hypnotic effects by acting on the GABA-A receptor, the primary inhibitory neurotransmitter-gated ion channel in the central nervous system. Cipepofol functions as both a positive allosteric modulator and a direct agonist of the GABA-A receptor. At lower concentrations, it potentiates GABA-evoked chloride currents, while at higher concentrations, it can directly activate the receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity, resulting in anesthesia.

Stereoselectivity and Potency

The presence of a chiral center in cipepofol's structure leads to stereoselective effects on its anesthetic properties. Preclinical studies have indicated that the (R)-enantiomer possesses greater stereoselectivity for the GABA-A receptor and is more potent than the (S)-isomer. While specific quantitative data on the binding affinities (Ki) or functional potencies (EC50) of the individual enantiomers are not widely published, the qualitative difference is a key consideration in its development. The racemic mixture of cipepofol has demonstrated a hypnotic potency that is approximately 4 to 5 times higher than that of propofol.

Data Presentation

The following tables summarize the available quantitative data on the anesthetic potency of cipepofol (racemic mixture, HSK3486) in comparison to propofol.

| Compound | Metric | Value | Species | Reference |

| HSK3486 | HD50 (LORR) | ~83% lower than propofol | Rat | |

| Propofol | HD50 (LORR) | Baseline | Rat | |

| HSK3486 | Therapeutic Index | ~1.5 times that of propofol | Rat | |

| Propofol | Therapeutic Index | Baseline | Rat |

Table 1: Preclinical Anesthetic Potency of Cipepofol (HSK3486) vs. Propofol.

| Drug Administration | Metric | Value | Procedure | Reference |

| Cipepofol 0.4 mg/kg | Success Rate | Non-inferior to Propofol 2.0 mg/kg | General Anesthesia Induction | |

| Propofol 2.0 mg/kg | Success Rate | 100% | General Anesthesia Induction | |

| Cipepofol 0.4 mg/kg | Success Rate | 100% | Fiberoptic Bronchoscopy | |

| Propofol 2.0 mg/kg | Success Rate | 100% | Fiberoptic Bronchoscopy |

Table 2: Clinical Efficacy of Cipepofol vs. Propofol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of stereoselectivity and anesthetic potency. Below are representative protocols for key experiments.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of (R)- and this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Synaptosomal membranes prepared from rat cerebral cortex.

-

[35S]TBPS (t-butylbicyclophosphorothionate) as the radioligand.

-

(R)-Cipepofol, this compound, and propofol of known concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Thaw the synaptosomal membrane preparation on ice.

-

In a 96-well plate, add assay buffer, the radioligand ([35S]TBPS) at a concentration near its Kd, and varying concentrations of the test compounds ((R)-Cipepofol, this compound, or propofol).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a microplate harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a known GABA-A receptor ligand (e.g., picrotoxin).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Anesthetic Potency Assessment: Loss of Righting Reflex (LORR)

Objective: To determine the dose of (R)- and this compound required to induce a loss of righting reflex in a rodent model, as a measure of anesthetic potency.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model).

-

(R)-Cipepofol, this compound, and propofol formulated for intravenous injection.

-

Syringes and needles for tail vein injection.

-

A V-shaped trough or similar apparatus for testing the righting reflex.

Procedure:

-

Acclimate the animals to the experimental environment.

-

Administer a single bolus dose of the test compound via the lateral tail vein.

-

Immediately after injection, place the animal in a supine position in the V-shaped trough.

-

The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

-

Repeat the procedure with different groups of animals at various dose levels for each compound.

Data Analysis:

-

For each dose, the percentage of animals exhibiting LORR is calculated.

-

A dose-response curve is generated by plotting the percentage of animals with LORR against the logarithm of the dose.

-

The median effective dose (ED50), the dose at which 50% of the animals lose their righting reflex, is determined using probit analysis or logistic regression.

Electrophysiological Analysis

Objective: To characterize the modulatory effects of (R)- and this compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.

Materials:

-

Human embryonic kidney (HEK293) cells transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular and intracellular recording solutions.

-

GABA, (R)-Cipepofol, and this compound solutions.

Procedure:

-

Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.

-

Prepare patch pipettes and fill them with the intracellular solution.

-

Establish a whole-cell patch-clamp recording from a transfected cell.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20).

-

Co-apply the submaximal GABA concentration with varying concentrations of (R)- or this compound and record the potentiation of the GABA-evoked current.

-

To assess direct agonism, apply the test compounds in the absence of GABA.

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compounds.

-

Construct concentration-response curves for the potentiation of the GABA response and calculate the EC50 for each enantiomer.

-

For direct agonism, construct a concentration-response curve and determine the EC50.

Logical Relationships and Conclusions

The introduction of a cyclopropyl group in cipepofol's structure is a key determinant of its enhanced potency and stereoselective properties. This structural modification likely leads to a more favorable interaction with the binding pocket on the GABA-A receptor, resulting in a higher affinity and/or efficacy, particularly for the (R)-enantiomer.

References

(S)-Cipepofol (HSK3486) structural analogue of propofol

An In-Depth Technical Guide to (S)-Cipepofol (HSK3486): A Novel Structural Analogue of Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and maintenance of anesthesia.[1] Developed as a safer alternative, this compound is a 2,6-disubstituted phenol derivative that exhibits higher potency and an improved safety profile compared to propofol, with a notably lower incidence of injection site pain and potentially less cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its pharmacology, experimental protocols, and quantitative data to support further research and development.

Chemical and Physical Properties

This compound is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The introduction of a cyclopropyl group and a chiral center distinguishes it from propofol, contributing to its increased potency and favorable pharmacological properties.[1][4]

Table 1: Chemical and Physical Properties of this compound (HSK3486)

| Property | Value | Reference |

| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol | |

| Synonyms | Ciprofol, HSK3486 | |

| Chemical Formula | C₁₄H₂₀O | |

| Molar Mass | 204.31 g/mol | |

| CAS Number | 1637741-58-2 | |

| Appearance | Injectable emulsion |

Mechanism of Action

This compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies have shown that this compound has a 4- to 6-fold higher potency than propofol.

Caption: GABA-A Receptor Signaling Pathway of this compound.

Preclinical Pharmacology

In Vitro Studies

4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human α1β1γ2S GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked chloride currents at lower concentrations and directly activates the receptor at higher concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

| Parameter | HSK3486 | Propofol | Reference |

| EC₅₀ for GABA Potentiation | 0.49 ± 0.12 µM | 2.3 ± 0.4 µM | |

| EC₅₀ for Direct Activation | 6.8 ± 1.3 µM | 29.6 ± 5.1 µM |

In Vivo Studies

4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

| Parameter | HSK3486 | Propofol | Reference |

| HD₅₀ (Hypnotic Dose for 50% of animals) | 1.4 mg/kg | 8.1 mg/kg | |

| Therapeutic Index (LD₅₀/HD₅₀) | 10.3 | 6.9 |

Pharmacokinetics

Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486 has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg IV)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 2150 ± 437 | |

| AUC₀-t (ng·h/mL) | 489 ± 98 | |

| t₁/₂ (h) | 0.68 ± 0.15 | |

| CL (L/h/kg) | 4.2 ± 0.8 | |

| Vd (L/kg) | 3.9 ± 0.6 |

Clinical Development and Efficacy

This compound has undergone extensive clinical development, demonstrating its efficacy and safety for procedural sedation and the induction and maintenance of general anesthesia.

Procedural Sedation

In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and colonoscopy, a single dose of 0.4 mg/kg of this compound was compared to 1.5 mg/kg of propofol. The success rate for completing the procedures was 100% in the this compound group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of injection-site pain was significantly lower with this compound (4.9% vs. 52.4%).

General Anesthesia

5.2.1. Induction

A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of this compound (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for this compound and 97.6% for propofol, meeting the non-inferiority margin. The incidence of injection-site pain was substantially lower in the this compound group (18.0% vs. 77.1%).

5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of this compound for the maintenance of general anesthesia. Following induction with 0.4 mg/kg this compound or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0 mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success rate for maintenance of general anesthesia was 100% in both groups, confirming the non-inferiority of this compound.

Table 5: Summary of Key Clinical Efficacy Data

| Indication | This compound (HSK3486) Dose | Propofol Dose | Primary Efficacy Endpoint | Result | Reference |

| Procedural Sedation | 0.4 mg/kg | 1.5 mg/kg | Success rate of procedure completion | 100% vs. 99.2% (non-inferior) | |

| Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | Success rate of induction | 97.0% vs. 97.6% (non-inferior) | |

| Anesthesia Maintenance | 0.8 mg/kg/h (initial) | 5.0 mg/kg/h (initial) | Success rate of maintenance | 100% vs. 100% (non-inferior) |

Safety Profile

Across clinical trials, this compound has demonstrated a favorable safety profile. The most consistently reported advantage over propofol is a significantly lower incidence of injection-site pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a lower incidence of hypotension with this compound compared to propofol.

Table 6: Incidence of Key Adverse Events in Clinical Trials

| Adverse Event | This compound (HSK3486) | Propofol | P-value | Reference |

| Injection-site pain (Anesthesia Induction) | 18.0% | 77.1% | < 0.0001 | |

| Injection-site pain (Procedural Sedation) | 4.9% | 52.4% | < 0.001 | |

| Hypotension (Anesthesia Induction) | 17.9% | 14.5% | 0.8780 | |

| Hypotension (Meta-analysis) | Lower risk (RR = 0.85) | Higher risk | 0.02 |

Experimental Protocols

Synthesis of this compound (HSK3486)

The synthesis of this compound is described by Qin et al. (2017). A detailed, step-by-step protocol based on this publication is provided in the appendix. The general synthetic scheme involves the isopropylation of phenol followed by a multi-step process to introduce the chiral cyclopropylethyl group.

Caption: General Synthetic Workflow for this compound.

Whole-Cell Patch Clamp Assay for GABA-A Receptor Modulation

The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of this compound on GABA-A receptors.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human α1β1γ2S GABA-A receptor subtype are cultured in appropriate media.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 145 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2).

-

-

Drug Application: this compound and GABA are applied to the cells using a rapid solution exchange system.

-

Experimental Procedure:

-

Establish a whole-cell recording configuration.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to determine the potentiation effect.

-

Apply high concentrations of this compound alone to assess direct activation of the receptor.

-

-

Data Analysis: The potentiation of the GABA-evoked current and the direct activation by this compound are measured and concentration-response curves are generated to calculate EC₅₀ values.

Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

In Vivo Sedative/Hypnotic Effect Assessment in Rats

The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic potency of this compound.

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound or propofol is administered intravenously via the tail vein.

-

Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). A rat is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.

-

Experimental Procedure:

-

Animals are randomly assigned to different dose groups of this compound or propofol.

-

The drug is administered, and the time to the onset of LORR is recorded.

-

The duration of LORR (time from loss to recovery of the righting reflex) is measured.

-

-

Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A dose-response curve is generated, and the hypnotic dose for 50% of the animals (HD₅₀) is calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal dose for 50% of animals (LD₅₀) to the HD₅₀.

Conclusion

This compound (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its enhanced potency and improved safety profile, particularly the reduced incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive preclinical and clinical data presented in this guide provide a solid foundation for its clinical application and for future research aimed at further elucidating its pharmacological properties and exploring its potential in various clinical settings. The detailed experimental protocols offer a valuable resource for researchers in the field of anesthesia and pharmacology.

References

(S)-Cipepofol pharmacokinetics absorption distribution metabolism excretion

An In-depth Technical Guide on the Pharmacokinetics of (S)-Cipepofol

This compound , also known as HSK3486, is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator and direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is a short-acting intravenous general anesthetic, demonstrating a rapid onset of action and a clear absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, intended for researchers, scientists, and drug development professionals.

Absorption

As an intravenously administered anesthetic, this compound's absorption is immediate and complete, leading to a rapid onset of sedative and hypnotic effects.[3] Clinical trials have demonstrated that subjects are quickly anesthetized, typically within two minutes of administration.

Distribution

This compound exhibits a wide tissue distribution, as indicated by a large volume of distribution at steady state (Vss) that is significantly higher than the total volume of body fluid. In rats, the average Vss was reported to be 7.79 L/kg, while in beagle dogs, it was 6.06 L/kg. The drug is highly bound to plasma proteins in humans, rats, and dogs.

Table 1: Plasma Protein Binding of this compound

| Species | Concentration (ng/mL) | Plasma Protein Binding (%) |

| Human | 80 | 96.6 ± 0.4 |

| 400 | 94.6 ± 0.5 | |

| 1200 | 93.5 ± 0.3 | |

| Dog | 80 | 87.9 ± 0.7 |

| 400 | 91.1 ± 0.2 | |

| 1200 | 93.4 ± 0.5 | |

| Rat | 80 | 94.3 ± 0.9 |

| 400 | 94.9 ± 0.2 | |

| 1200 | 85.3 ± 0.1 | |

| Source: |

Metabolism

This compound is extensively metabolized, primarily in the liver. The main metabolic pathways are glucuronidation and 4-hydroxylation followed by glucuronidation. The major circulating metabolite in human plasma is the glucuronide conjugate of this compound (M4), which accounts for 79.3% of the total radiation exposure in mass balance studies. The parent drug, this compound, only accounts for 3.97%. This primary metabolite is considered to be non-hypnotic and non-toxic.

In vitro studies using human liver microsomes have shown that multiple cytochrome P450 (CYP) enzymes are capable of metabolizing this compound, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. The most significant clearance was observed with isoforms CYP1A2, CYP2B6, and CYP2C19. This compound shows some inhibitory potential on certain CYP enzymes at a concentration of 10.0 µM.

Table 2: Inhibition of CYP450 Isoenzymes by this compound (10.0 µM) in Human Liver Microsomes

| CYP Isoenzyme | Residual Activity (%) |

| CYP1A2 | 87.0 |

| CYP2C8 | 76.0 |

| CYP2D6 | 63.7 |

| CYP3A4 | 73.4 |

| Source: |

Excretion

The excretion of this compound and its metabolites shows significant interspecies differences. In humans, the primary route of excretion is renal, with 84.6% of the total radioactivity recovered in urine and only 2.65% in feces within 240 hours after administration. In contrast, rats primarily excrete the drug and its metabolites via the bile, with 61.4% of the dose excreted in bile. This difference is attributed to variations in the activity and expression of hepatic and renal transporters, as well as renal UDP-glucuronosyltransferase enzymes between the two species.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in rats, dogs, and humans. The drug exhibits a high clearance and a short plasma elimination half-life, suggesting that no drug accumulation occurs with single-dose administration.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Mean)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | CL (L/kg/h) | Vss (L/kg) |

| 1 | 291 | 75.8 | 79.0 | 0.81 | 12.7 | 7.93 |

| 2 | 536 | 121 | 124 | 0.69 | 16.2 | 7.72 |

| 4 | 1180 | 251 | 253 | 0.66 | 15.8 | 7.71 |

| Source: |

Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs (Mean)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | CL (L/kg/h) | Vss (L/kg) |

| 1 | 639 | 185 | 186 | 1.47 | 5.37 | 6.01 |

| 2 | 1190 | 344 | 345 | 1.42 | 5.80 | 6.09 |

| 4 | 2410 | 689 | 692 | 1.43 | 5.78 | 6.08 |

| Source: |

Table 5: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (0.4 mg/kg Single Dose)

| Parameter | Value |

| Cmax (ng/mL) | Not specified |

| AUC0-t (h*ng/mL) | 289.2 |

| Tmax (h) | 0.0333 |

| t1/2 (h) | 1.5 |

| Vz (L/kg) | 3.0 |

| CL (L/h/kg) | 1.4 |

| Source: |

Experimental Protocols

In Vivo Single-Dose Pharmacokinetics in Rats and Dogs

-

Subjects: Male and female Sprague-Dawley rats and Beagle dogs.

-

Administration: this compound was administered as an intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

-

Sample Collection: Blood samples were collected into heparinized tubes at predose and at specified time points post-dose (e.g., 2, 4, 8, 12, 20, 30, 60, 90, 120, 180, 240, and 360 minutes).

-

Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.

-

Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study

-

Subjects: Six healthy male subjects.

-

Administration: A single intravenous dose of 0.4 mg/kg --INVALID-LINK---Cipepofol was administered.

-

Sample Collection: Blood, urine, and fecal samples were collected at various time points.

-

Analysis: Samples were analyzed for total radioactivity, unchanged this compound, and its metabolites.

In Vitro Metabolism using Liver Microsomes

-

Method: this compound was incubated with human liver microsomes in the presence of an NADPH-regenerating system.

-

Enzyme Phenotyping: Recombinant human CYP enzymes were used to identify the specific isoforms involved in the metabolism of this compound.

-

CYP Inhibition Assay: The inhibitory potential of this compound on major CYP isoforms was assessed by co-incubating it with probe substrates for each enzyme in human liver microsomes.

Visualizations

References

- 1. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]

- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass balance, pharmacokinetics and pharmacodynamics of intravenous HSK3486, a novel anaesthetic, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cipepofol - Wikipedia [en.wikipedia.org]

(S)-Cipepofol: A Technical Overview of its Binding Affinity and Mechanism of Action at GABA-A Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic agent.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical guide on the binding affinity of this compound to GABA-A receptor subtypes, its mechanism of action, and detailed experimental protocols for assessing its pharmacological properties.

Introduction to this compound and GABA-A Receptors

This compound is a stereoisomer of cipepofol, a 2,6-disubstituted alkylphenol, structurally related to propofol. It is characterized by its high potency and rapid onset and recovery profile. The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.

GABA-A receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for various ligands. The most common synaptic isoform consists of two α, two β, and one γ subunit. The binding of GABA to its receptor opens a central chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound enhances the effect of GABA, thereby potentiating this inhibitory signal.

Binding Affinity of this compound to GABA-A Receptors

This compound exhibits a significantly higher binding affinity for GABA-A receptors compared to propofol. Reports indicate that cipepofol has an affinity that is approximately 4 to 5 times greater than that of propofol. The R-enantiomer of cipepofol, which is this compound, is reported to have better stereoselectivity for the GABA-A receptor and is more potent than the S-enantiomer.

While precise, publicly available quantitative data (e.g., Kᵢ or IC₅₀ values) for this compound binding to specific GABA-A receptor subtypes is limited, its increased potency suggests preferential or more effective binding at key subtypes involved in sedation and anesthesia. It is understood that this compound, similar to propofol, likely binds to a cavity between the β and α subunits of the GABA-A receptor.

Table 1: Comparative Binding Affinity and Potency of Cipepofol and Propofol

| Compound | Target Receptor | Relative Binding Affinity | Relative Potency |

| This compound | GABA-A Receptor | ~4-5x higher than propofol | ~4-6x higher than propofol |

| Propofol | GABA-A Receptor | Baseline | Baseline |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site. The binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel's opening probability in the presence of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a more pronounced inhibitory effect.

Experimental Protocols

The following sections detail standardized experimental methodologies for characterizing the binding affinity and functional effects of compounds like this compound on GABA-A receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

4.1.1. Materials

-

Tissue Preparation: Whole rat brains or specific brain regions (e.g., cortex, cerebellum).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]muscimol or [³H]flunitrazepam.

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Homogenizer, refrigerated centrifuge, scintillation counter.

4.1.2. Membrane Preparation

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in ice-cold binding buffer and centrifuge again. Repeat this washing step twice.

-

Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

4.1.3. Binding Assay Procedure

-

In a series of tubes, add a fixed concentration of radioligand (e.g., 1-5 nM [³H]muscimol).

-

Add increasing concentrations of the test compound (this compound).

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors

This protocol is used to measure the functional effects of this compound on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

4.2.1. Materials

-

Cell Line: HEK293 cells or Xenopus oocytes.

-

Expression Plasmids: Plasmids containing cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Transfection Reagent: For HEK293 cells (e.g., Lipofectamine).

-

Solutions:

-

External Solution (for HEK293): e.g., 137 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.

-

Internal Solution (for patch pipette): e.g., 140 mM CsCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2.

-

-

Agonist: GABA.

-

Test Compound: this compound.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

4.2.2. Cell Preparation and Transfection

-

Culture HEK293 cells to 50-80% confluency.

-

Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent.

-

Allow 24-48 hours for receptor expression.

4.2.3. Electrophysiological Recording

-

Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

-

Continuously perfuse the cells with the external solution.

-

Using a micromanipulator, form a high-resistance seal (>1 GΩ) between a glass micropipette filled with internal solution and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with various concentrations of this compound and record the potentiated current.

-

To measure direct activation, apply this compound in the absence of GABA.

4.2.4. Data Analysis

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Construct a concentration-response curve for the potentiation effect to determine the EC₅₀.

-

Analyze the current elicited by direct application of this compound to assess its agonist activity.

Conclusion

This compound is a potent positive allosteric modulator of the GABA-A receptor with a significantly higher binding affinity and potency than propofol. While specific quantitative data on its interaction with various GABA-A receptor subtypes are not yet widely available, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its pharmacological profile. Further research into the subtype-specific binding and functional effects of this compound will be crucial for a complete understanding of its mechanism of action and for the development of future anesthetic agents with improved therapeutic profiles.

References

(S)-Cipepofol: An In-Depth Technical Guide on Off-Target Effects and Secondary Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cipepofol (also known as ciprofol and HSK3486) is a novel, short-acting intravenous general anesthetic agent.[1] As a 2,6-disubstituted alkylphenol, it is a structural analog of propofol.[2][3] Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor-mediated inhibitory synaptic currents, exhibiting approximately four to five times the potency of propofol.[2] While its primary pharmacology is well-established, a thorough understanding of its off-target effects and secondary pharmacology is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available preclinical and clinical data on the off-target interactions of this compound, providing a resource for researchers and drug development professionals.

Introduction

This compound is an optically active 2,6-disubstituted alkylphenol with a cyclopropylethyl group that enhances its anesthetic potency compared to propofol.[1] Developed to improve upon the safety profile of propofol, this compound has demonstrated a lower incidence of injection pain and cardiorespiratory depression in clinical settings. The primary metabolic pathway for this compound is through oxidation, glucuronidation, and sulfation, resulting in pharmacologically inactive metabolites that are primarily excreted by the kidneys. While its clinical advantages are promising, a detailed examination of its molecular interactions beyond the GABA-A receptor is essential for anticipating potential side effects and identifying new therapeutic applications.

Primary Pharmacology: GABA-A Receptor Modulation

The principal hypnotic and sedative effects of this compound are mediated through its action as a positive allosteric modulator of the GABA-A receptor. Preclinical studies have demonstrated that this compound not only potentiates GABA-evoked chloride currents at lower concentrations but also directly activates the GABA-A receptor at higher concentrations. This dual action contributes to its high potency as a general anesthetic.

Experimental Protocol: Whole-Cell Patch Clamp Assay

A standard method to characterize the interaction of compounds like this compound with the GABA-A receptor is the whole-cell patch clamp technique.

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

-

Electrophysiological Recording: Whole-cell currents are recorded from transfected cells using a patch-clamp amplifier. The cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: this compound and GABA are applied to the cells via a rapid solution exchange system. To assess potentiation, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC20). To assess direct activation, this compound is applied in the absence of GABA.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified by comparing the current amplitude in the presence and absence of the compound. The direct activation is measured as the current elicited by this compound alone. Concentration-response curves are generated to determine EC50 values.

Below is a logical workflow for this experimental protocol.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. Effects of cipepofol on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Cipepofol in In Vitro Electrophysiology Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as Ciprofol or HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analog of propofol and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] Emerging research indicates that this compound exhibits a significantly higher potency than propofol, estimated to be four to six times greater.[1] This increased potency suggests a higher affinity for the GABAA receptor, making it a compound of significant interest for both clinical applications and basic neuroscience research.

These application notes provide a comprehensive guide for the use of this compound in in vitro electrophysiology, with a specific focus on the whole-cell patch clamp technique to characterize its effects on GABAA receptors. While specific electrophysiological data for this compound is still emerging, the protocols and data presented for its structural analog, propofol, serve as a robust foundation for experimental design and data interpretation.

Mechanism of Action: Interaction with GABAA Receptors

This compound, like propofol, exerts its primary pharmacological effect by enhancing the function of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into neurons, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

At low concentrations, this compound is expected to potentiate the effect of GABA on the receptor, increasing the channel's open probability in the presence of the agonist. At higher concentrations, it is likely to directly activate the GABAA receptor channel in the absence of GABA.

References

Application Notes and Protocols for (S)-Cipepofol in Rodent Models of Anesthesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Cipepofol, a novel short-acting intravenous anesthetic, in rodent models of anesthesia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anesthetic properties, safety profile, and mechanism of action of this compound.

Introduction

This compound (also known as ciprofol or HSK3486) is a 2,6-disubstituted phenol derivative and a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Structurally similar to propofol, it exhibits a higher potency and a potentially improved safety profile, particularly with respect to cardiovascular and respiratory depression.[3][4] Preclinical studies in rodent models are crucial for elucidating its pharmacological properties and establishing a foundation for clinical development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.

Table 1: Anesthetic Potency of this compound in Rodents

| Species | Route of Administration | Endpoint | This compound Dose | Propofol Equivalent Dose | Reference |

| Rat | Intravenous (IV) | Loss of Righting Reflex (LORR) | ≥ 2.0 mg/kg | - | [5] |

| Rat | Intravenous (IV) | Anesthesia for telemetry | 4 mg/kg | 16 mg/kg | |

| Mouse | Intraperitoneal (IP) | ED50 for LORR | 1.5 mg/kg | - |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Bolus)

| Dose | Cmax (µg/mL) | Tmax (min) | Vz (L/kg) | CL (L/h/kg) | t½ (h) | AUC (L·h/kg) |

| 1 mg/kg | - | - | - | - | - | - |

| 2 mg/kg | - | - | - | - | - | - |

| 4 mg/kg | - | - | - | - | - | - |

| No specific values for Cmax, Tmax, Vz, CL, t½, and AUC were found in the search results for specific doses in rats. |

Table 3: Cardiovascular Effects of this compound in Rats

| Species | Dose | Parameter | Observation | Reference |

| Rat | 4 mg/kg (IV) | Mean Arterial Pressure (MAP) | 20% reduction | |

| Rat | 16 mg/kg Propofol (IV) | Mean Arterial Pressure (MAP) | 30% reduction |

Signaling Pathway

This compound, similar to propofol, exerts its anesthetic effects primarily through the potentiation of GABA-A receptor activity in the central nervous system.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for inducing and maintaining anesthesia with this compound in rats and mice. These protocols are based on available preclinical data and standard laboratory practices.

Intravenous Anesthesia in Rats

This protocol describes the induction of anesthesia in rats via intravenous bolus injection.

Experimental Workflow:

Caption: Workflow for IV anesthesia in rats.

Materials:

-

This compound injectable emulsion

-

Sterile saline or appropriate vehicle

-

Male Sprague-Dawley rats (250-300 g)

-

Restrainer for rats

-

27-30 gauge needles and syringes

-

Heating pad

-

Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

Procedure:

-

Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Drug Preparation: Dilute the this compound emulsion to the desired concentration with sterile saline if necessary. The final injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).

-

Administration:

-

Place the rat in a suitable restrainer, allowing access to the tail.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Administer a single intravenous bolus of this compound into a lateral tail vein. A dose of ≥ 2.0 mg/kg is expected to induce loss of righting reflex (LORR). For procedures requiring continuous monitoring of physiological parameters, a dose of 4 mg/kg has been used.

-

-

Monitoring:

-

Induction: Immediately after injection, place the rat on its back to assess for the LORR. The time to LORR should be recorded.

-

Anesthetic Depth: Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of this reflex indicates a surgical plane of anesthesia.

-

Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating pad.

-

Recovery: After the procedure, monitor the time to the return of the righting reflex.

-

-

Post-procedural Care: Keep the animal warm and monitor until it is fully ambulatory and has resumed normal behavior.

Intraperitoneal Anesthesia in Mice

This protocol outlines the induction of anesthesia in mice via intraperitoneal injection.

Experimental Workflow:

Caption: Workflow for IP anesthesia in mice.

Materials:

-

This compound injectable emulsion

-

Sterile saline or appropriate vehicle

-

Male or female mice (e.g., C57BL/6, CD-1)

-

25-27 gauge needles and syringes

-

Heating pad

-

Monitoring equipment

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least 48 hours. Provide standard housing conditions.

-

Drug Preparation: Prepare the this compound solution as described for rats.

-

Administration:

-

Weigh the mouse to ensure accurate dosing.

-

Gently restrain the mouse and administer the this compound solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid puncturing the cecum. The ED50 for LORR in mice has been reported as 1.5 mg/kg. Higher doses will be required to achieve a surgical plane of anesthesia.

-

-

Monitoring:

-

Induction and Anesthetic Depth: Monitor for LORR and pedal withdrawal reflex as described for rats.

-

Vital Signs: Monitor respiratory rate and body temperature. Maintain normothermia with a heating pad.

-

Recovery: Record the time to the return of the righting reflex.

-

-

Post-procedural Care: Provide supportive care as described for rats.

Conclusion

This compound is a promising anesthetic agent with a higher potency than propofol in rodent models. The provided protocols for intravenous administration in rats and intraperitoneal administration in mice offer a starting point for preclinical investigations. Researchers should carefully titrate doses to achieve the desired anesthetic depth for their specific experimental needs and ensure continuous monitoring of physiological parameters to maintain animal welfare. Further studies are warranted to fully characterize the dose-response relationship, establish protocols for continuous infusion, and further elucidate the safety and efficacy of this compound in various rodent models of disease.